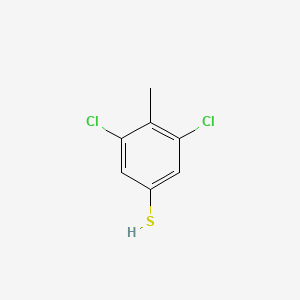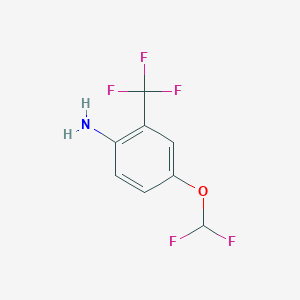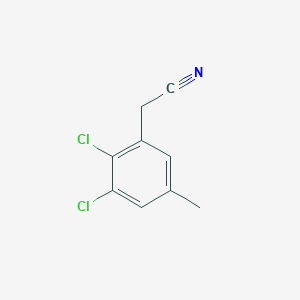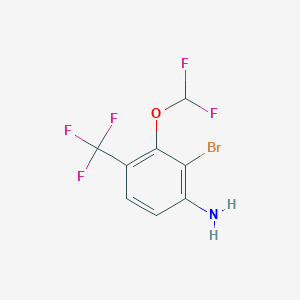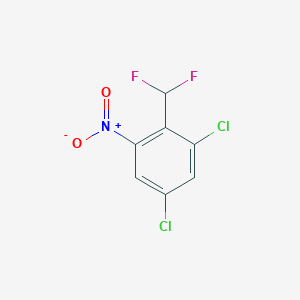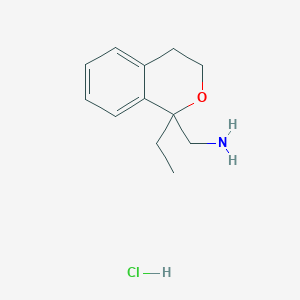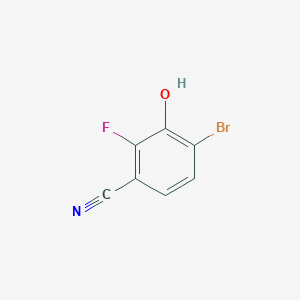
2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 2097894-03-4 . It has a molecular weight of 201.64 and is typically in solid form .
Physical And Chemical Properties Analysis
2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride is a solid . It has a molecular weight of 201.64 .Applications De Recherche Scientifique
Hybrid Organotellurium Ligands and Complexes
The reactions involving pyrrolidine hydrochloride derivatives have shown significant potential in the synthesis of hybrid organotellurium ligands. Singh et al. (2003) demonstrated the synthesis of such ligands with pyrrolidine rings, leading to the formation of palladium(II) and mercury(II) complexes. This study highlights the potential of pyrrolidine hydrochloride in the development of new organometallic compounds with diverse applications in chemistry and materials science (Singh et al., 2003).
Synthesis of Pyrrolidine-Alkanoic Acid Hydrochlorides
Tsui and Wood (1979) explored the synthesis of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides. Their research demonstrated efficient methods for preparing these compounds, which are crucial intermediates in pharmaceutical and synthetic chemistry. This research opens pathways for developing new compounds and drugs, showcasing the versatility of pyrrolidine hydrochloride in synthetic chemistry (Tsui & Wood, 1979).
Gold Nanoparticles and Fullerene Nanospheres
The study by Zhang et al. (2004) investigated the self-assembly of gold nanoparticles on fullerene nanospheres using a C60-pyrrolidine derivative. This research presents an innovative approach to creating novel nanoassemblies, which could have significant implications for nanotechnology and materials science (Zhang et al., 2004).
Ultrasound-Promoted Synthesis in Aqueous Medium
Franco et al. (2012) highlighted the use of ultrasound in accelerating the synthesis of pyrrolidin-2-ones, a process relevant to the production of nootropic drugs. This environmentally sustainable method emphasizes the role of pyrrolidine hydrochloride derivatives in green chemistry and drug development (Franco et al., 2012).
Quantum Chemical Investigation of Pyrrolidinones
Bouklah et al. (2012) conducted a quantum chemical investigation of the molecular properties of various substituted pyrrolidinones. This research offers insights into the electronic properties of these compounds, paving the way for their potential applications in material science and molecular electronics (Bouklah et al., 2012).
Orientations Futures
Pyrrolidine and its derivatives, including 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride, have shown promising biological effects, making them potential sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2-[ethoxy(difluoro)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-2-11-7(8,9)6-4-3-5-10-6;/h6,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJBGJVSJUPAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCCN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the toxicity of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride?
A2: The study mentions that the cytotoxicity of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride was assessed []. While specific toxicity data for this compound wasn't detailed in the provided abstract, its cytotoxicity range was reported to be within 16 - 637 μg/ml. This information suggests that the compound exhibits varying levels of toxicity depending on the concentration used.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)
